

Spectroscopic Analysis of 1-(2,4-Dimethylphenyl)-3-methylthiourea: A Technical Guide

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Compound of Interest

Compound Name: 1-(2,4-Dimethylphenyl)-3-methylthiourea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2,4-Dimethylphenyl)-3-methylthiourea**, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

Due to the limited availability of published experimental spectra for **1-(2,4-Dimethylphenyl)-3-methylthiourea**, this section presents representative data based on closely related analogs and predicted spectral features. These tables provide a valuable reference for the characterization of this compound.

Table 1: Representative ¹H NMR Data for a Thiourea Derivative

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.59	br s	1H	N-H
7.45	br s	1H	N-H
7.20 - 6.90	m	3H	Ar-H
2.82	s	3H	N-CH ₃
2.30	s	3H	Ar-CH ₃
2.15	s	3H	Ar-CH ₃

Note: Data is representative of N-substituted thiourea derivatives. Actual chemical shifts may vary.

Table 2: Representative ¹³C NMR Data for a Thiourea Derivative

Chemical Shift (δ) ppm	Assignment
182.7	C=S (Thiourea)
138.5	Ar-C (quaternary)
135.2	Ar-C (quaternary)
131.0	Ar-CH
127.1	Ar-CH
125.8	Ar-CH
31.5	N-CH ₃
21.0	Ar-CH ₃
18.2	Ar-CH ₃

Note: Data is representative of N-substituted thiourea derivatives. Actual chemical shifts may vary.

Table 3: Representative IR Absorption Bands for a Thiourea Derivative

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3100	Medium	N-H Stretching
3050 - 3000	Medium	C-H Stretching (Aromatic)
2950 - 2850	Medium	C-H Stretching (Aliphatic)
1600 - 1500	Strong	N-H Bending, C=C Stretching (Aromatic)
1350 - 1300	Strong	C=S Stretching

Note: Data is representative of N,N'-disubstituted thioureas. Actual absorption bands may vary in position and intensity.

Table 4: Representative Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
194	100	[M] ⁺ (Molecular Ion)
135	80	[M - S - CH ₃] ⁺
121	60	[C ₈ H ₉ N] ⁺
91	40	[C ₇ H ₇] ⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **1-(2,4-Dimethylphenyl)-3-methylthiourea**.

Materials:

- **1-(2,4-Dimethylphenyl)-3-methylthiourea** sample (5-10 mg)
- Deuterated solvent (e.g., CDCl_3 or DMSO-d_6)
- 5 mm NMR tube
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[\[1\]](#)
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Use a standard 30° or 45° pulse angle.[\[1\]](#)
 - Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

- Use a 30° pulse angle and an acquisition time of approximately 4 seconds with no relaxation delay for compounds up to 350 Daltons.[\[1\]](#)
- Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(2,4-Dimethylphenyl)-3-methylthiourea**.

Method: Thin Solid Film[\[2\]](#)[\[3\]](#)

Materials:

- **1-(2,4-Dimethylphenyl)-3-methylthiourea** sample (approx. 50 mg)[\[2\]](#)
- Volatile solvent (e.g., methylene chloride or acetone)[\[2\]](#)
- Salt plates (e.g., NaCl or KBr)
- FT-IR spectrometer

Procedure:

- Sample Preparation: Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[\[2\]](#)
- Apply a drop of the resulting solution onto a clean, dry salt plate.[\[2\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[2\]](#)

- **Background Spectrum:** Ensure the sample compartment of the FT-IR spectrometer is empty and run a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide.[4]
- **Sample Spectrum:** Place the salt plate with the sample film in the spectrometer's sample holder.[4]
- **Acquire the IR spectrum** over the desired range (e.g., 4000-400 cm^{-1}).
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-(2,4-Dimethylphenyl)-3-methylthiourea**.

Method: Electron Ionization (EI)[5][6]

Materials:

- **1-(2,4-Dimethylphenyl)-3-methylthiourea** sample
- Mass spectrometer with an EI source

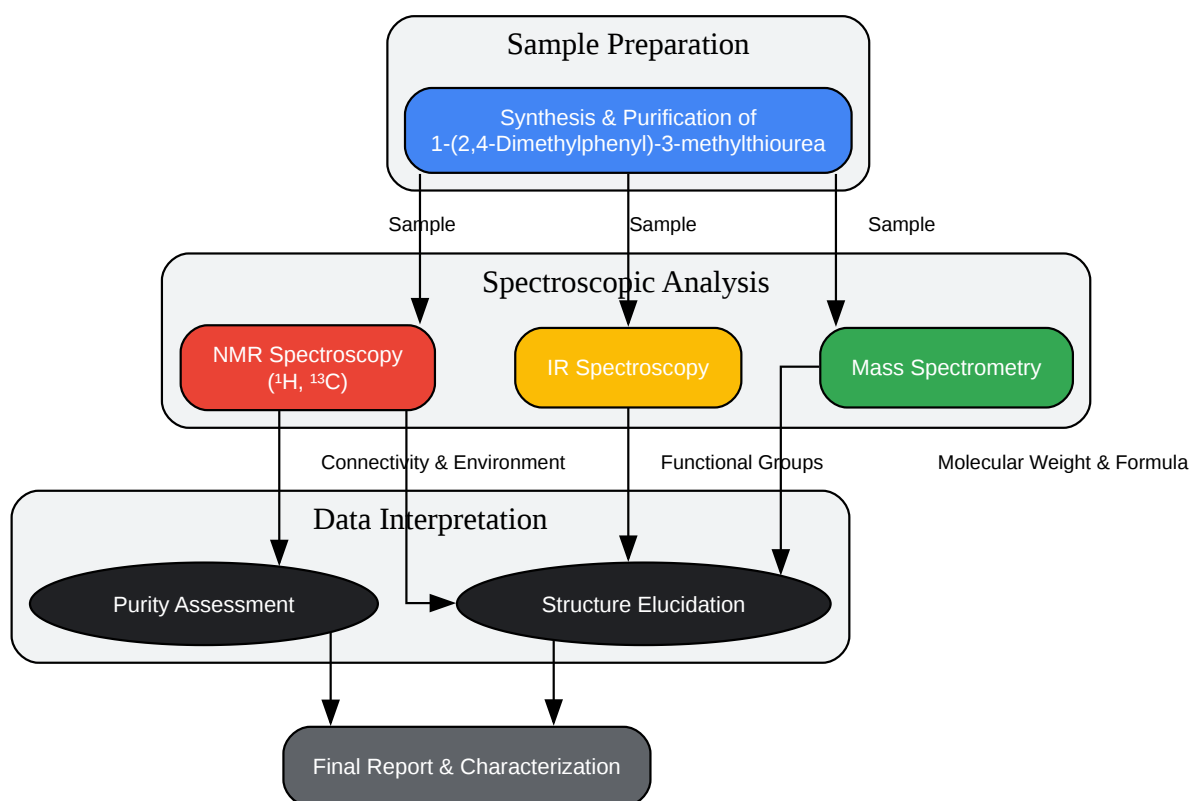
Procedure:

- **Sample Introduction:** Introduce a small amount of the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph (GC-MS). [6]
- **Ionization:** The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
- **Data Analysis:** Identify the molecular ion peak ($[M]^+$) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **1-(2,4-Dimethylphenyl)-3-methylthiourea**.



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